![molecular formula C8H9N3OS B12842235 Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a thiophene ring and an oxadiazole ring, which contribute to its unique chemical properties. Oxadiazoles are known for their wide range of biological activities, making them valuable in medicinal chemistry and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activities and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine can be compared with other similar compounds, such as:
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine: This compound shares a similar structure but differs in the substitution pattern on the oxadiazole ring.
2-{[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid: This compound contains a sulfanyl group, which imparts different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H9N3OS |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
N-methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-10-11-8(9-2)12-7/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
JRZLLCXVAUXTJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NN=C(O2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


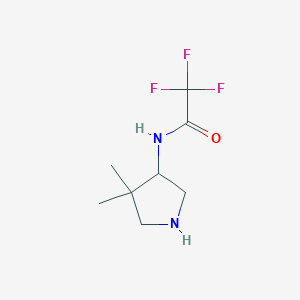
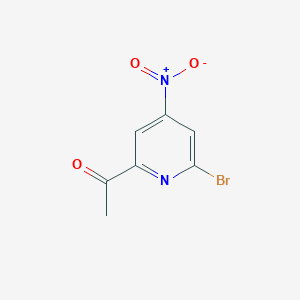


![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
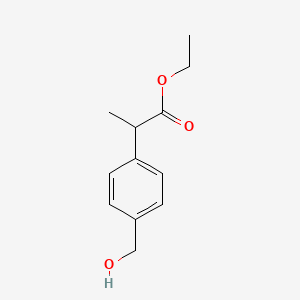
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
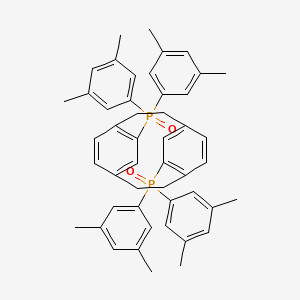
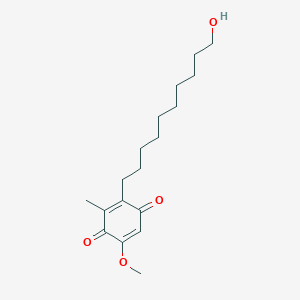

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
